molecular formula C11H8O2S B6377475 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde CAS No. 1261943-40-1

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde

Cat. No.: B6377475
CAS No.: 1261943-40-1
M. Wt: 204.25 g/mol
InChI Key: ZWBKRXJDOWZZNR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde is a compound that belongs to the class of benzaldehydes substituted with a thiophene ring Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Another approach involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method provides a direct route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-Hydroxy-3-(thiophen-2-yl)benzoic acid.

    Reduction: 2-Hydroxy-3-(thiophen-2-yl)benzyl alcohol.

    Substitution: 2-Alkoxy-3-(thiophen-2-yl)benzaldehyde or 2-Acyl-3-(thiophen-2-yl)benzaldehyde.

Scientific Research Applications

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to its electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(thi

Properties

IUPAC Name

2-hydroxy-3-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKRXJDOWZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CS2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685024
Record name 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-40-1
Record name 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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